molecular formula C13H10N2OS B7462886 2-Methyl-4-thiophen-2-ylphthalazin-1-one

2-Methyl-4-thiophen-2-ylphthalazin-1-one

Cat. No.: B7462886
M. Wt: 242.30 g/mol
InChI Key: MDFRQIPHXVMAPM-UHFFFAOYSA-N
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Description

2-Methyl-4-thiophen-2-ylphthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a methyl group at position 2 and a thiophen-2-yl group at position 4. Its synthesis typically follows general procedure C, involving condensation reactions at 40°C, as described for structurally related phthalazinone derivatives . The thiophene substituent introduces sulfur-based electronic effects, while the methyl group contributes steric and lipophilic characteristics.

Properties

IUPAC Name

2-methyl-4-thiophen-2-ylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-13(16)10-6-3-2-5-9(10)12(14-15)11-7-4-8-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFRQIPHXVMAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variation in Phthalazinone Derivatives

The substituents at positions 2 and 4 significantly influence the physicochemical and biological properties of phthalazinones. highlights compounds with diverse substituents, including thiophen-2-yl, thiazol-2-yl, furan-2-yl, and bromophenyl groups. Key comparisons are summarized below:

Table 1: Substituent Effects in Phthalazinone Derivatives

Compound Structure Position 4 Substituent Position 2 Substituent Hypothesized Properties
2-Methyl-4-thiophen-2-ylphthalazin-1-one Thiophen-2-yl Methyl Enhanced lipophilicity (thiophene sulfur); potential π-π stacking
1-(Thiazol-2-yl)-substituted analogs Thiazol-2-yl Varied Electron-withdrawing effects (N,S-heterocycle); possible bioactivity
1-(Furan-2-yl)-substituted analogs Furan-2-yl Varied Reduced lipophilicity (oxygen vs. sulfur); altered solubility
4-(4-Methylphenyl)-2-(propargyl)-phthalazin-1-one 4-Methylphenyl Propargyl Steric bulk from propargyl; potential reactivity in click chemistry
  • Thiophene vs.
  • Propargyl vs. Methyl : The propargyl group in the 4-(4-methylphenyl) derivative introduces linear steric hindrance and alkyne reactivity, contrasting with the methyl group’s minimal steric impact.

Structural and Crystallographic Insights

Structural analyses of phthalazinones often employ crystallographic tools like SHELX and ORTEP . While direct data for 2-methyl-4-thiophen-2-ylphthalazin-1-one are unavailable, the 4-(4-methylphenyl)-2-(propargyl)-phthalazin-1-one derivative provides a reference:

  • Bond Lengths/Angles : Thiophene substituents may shorten C-S bonds (~1.71 Å) compared to C-O in furan (~1.36 Å), influencing conjugation and planarity.
  • Crystal Packing : Bulky substituents (e.g., propargyl) may disrupt dense packing, reducing melting points compared to methyl or thiophene analogs.

Electronic and Reactivity Differences

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